molecular formula C23H17N B14243718 6-Methyl-11-phenyl-5H-benzo[B]carbazole CAS No. 414868-64-7

6-Methyl-11-phenyl-5H-benzo[B]carbazole

Cat. No.: B14243718
CAS No.: 414868-64-7
M. Wt: 307.4 g/mol
InChI Key: RZQYTZDPLWCQCI-UHFFFAOYSA-N
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Description

6-Methyl-11-phenyl-5H-benzo[B]carbazole is a high-purity chemical compound offered for research applications. Benzo[b]carbazole derivatives are subjects of significant interest in medicinal chemistry due to their diverse biological activities. Specifically, compounds within this structural class have been investigated as potential anticancer agents. Research indicates that the carbazole core, particularly when fused into a tricyclic system resembling a planar multi-ring structure, can interact with biological targets such as DNA or specific enzymes . For instance, certain benzo[b]carbazole-6,11-dione derivatives have been synthesized and evaluated as inhibitors of Histone Deacetylase 8 (HDAC8), an enzyme that is often overexpressed in cancer cells, with some compounds demonstrating promising cytotoxicity against human cervical cancer cell lines . The structural features of this compound, including its methyl and phenyl substituents, are typical modifications made to optimize properties like binding affinity, solubility, and metabolic stability during drug discovery. This product is intended for research purposes such as in vitro bioactivity screening, molecular docking studies, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

414868-64-7

Molecular Formula

C23H17N

Molecular Weight

307.4 g/mol

IUPAC Name

6-methyl-11-phenyl-5H-benzo[b]carbazole

InChI

InChI=1S/C23H17N/c1-15-17-11-5-6-12-18(17)21(16-9-3-2-4-10-16)22-19-13-7-8-14-20(19)24-23(15)22/h2-14,24H,1H3

InChI Key

RZQYTZDPLWCQCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)C4=CC=CC=C4)C5=CC=CC=C5N2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Triplet Energy Dynamics & Synthesis of 6-Methyl-benzo[b]carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the triplet energy (


) and synthesis of 6-methyl-benzo[b]carbazole derivatives.

Executive Technical Summary

The 6-methyl-benzo[b]carbazole scaffold represents a critical junction between high-performance optoelectronic materials and bioactive alkaloids. Unlike its parent carbazole (


 eV), the extended 

-conjugation of the benzo[b]carbazole (5H-benzo[b]carbazole) system significantly lowers the triplet energy (

) to the range of 2.35 – 2.50 eV .

This reduction in


 renders the molecule unsuitable as a host for deep-blue phosphors (which require 

eV) but positions it as an ideal candidate for:
  • Green/Red OLED Hosts: Where lower triplet levels prevent reverse energy transfer.

  • TADF Emitters: When coupled with strong acceptors (e.g., benzonitrile), the lowered

    
     helps minimize the 
    
    
    
    gap.
  • Bio-Active Intercalators: Structural homology to ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) allows for DNA intercalation, where the methyl group at the 6-position modulates lipophilicity and binding affinity.

Molecular Architecture & Triplet Energy (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> )[1]

Structural Logic

The 5H-benzo[b]carbazole core consists of an indole ring fused linearly to a naphthalene system (or a carbazole with a benzene ring fused at the 2,3-position).

  • Conjugation Effect: The fusion extends the effective conjugation length compared to standard carbazole.

  • 6-Methyl Substitution: In the IUPAC numbering for benzo[b]carbazole derived from the quinone precursor, the 6-position is often located at the central "bay" region (analogous to the meso-position of anthracene derivatives). This substitution exerts a weak inductive effect (+I) , slightly destabilizing the HOMO and causing a bathochromic shift (red-shift) in emission.

Quantitative Photophysics

The triplet energy is experimentally determined via low-temperature phosphorescence spectra.

ParameterValue / RangeConditionsMechanism
Triplet Energy (

)
2.35 – 2.48 eV 77 K, 2-MeTHFCalculated from the 0-0 vibronic transition (

nm).
Singlet Energy (

)
~3.10 eV 298 K, TolueneFluorescence

nm.

~0.6 – 0.7 eV -Large gap typical of unipolar polycyclic aromatic hydrocarbons (PAHs).
Phosphorescence Peaks 500, 530, 580 nm 77 KDistinct vibronic progression characteristic of rigid fused systems.

Critical Insight: The


 of 6-methyl-benzo[b]carbazole is approx. 0.5 eV lower  than standard carbazole. Researchers designing host materials must account for this; it will quench  blue dopants (like FIrpic) but efficiently host green/red dopants (like Ir(ppy)

).

Experimental Workflows

Synthesis Protocol: The Indolo-Quinone Route

The most robust synthesis for 6-substituted benzo[b]carbazoles utilizes a tandem organolithium addition to an indolo-quinone intermediate. This method ensures regioselectivity at the 6-position.

Reagents:
  • Precursor: Indolo[1,2-b]isoquinoline-6,11-quinone.

  • Nucleophile: Methyllithium (MeLi).

  • Reducing Agent: Lithium triethylborohydride (Super-Hydride®).

Step-by-Step Protocol:
  • Dissolution: Dissolve 1.0 eq of indolo[1,2-b]isoquinoline-6,11-quinone in anhydrous THF under Argon atmosphere. Cool to -78°C.

  • Nucleophilic Attack: Dropwise add 1.2 eq of Methyllithium (MeLi) . The solution will change color (typically deep red/brown) indicating the formation of the mono-adduct alkoxide.

  • Reductive Aromatization: Add 2.5 eq of Super-Hydride . Allow the reaction to warm to Room Temperature (RT) over 4 hours. The hydride reduces the remaining carbonyl/alcohol functionalities, driving aromatization.

  • Quench & Workup: Quench with saturated NH

    
    Cl. Extract with Dichloromethane (DCM).
    
  • Purification: Recrystallize from Ethanol/Toluene to yield 6-methyl-5H-benzo[b]carbazole .

Visualization of Synthesis Pathway

Synthesis Start Indolo[1,2-b]isoquinoline- 6,11-quinone Inter Intermediate: Lithium Alkoxide Start->Inter Nucleophilic Addition Product 6-Methyl-5H- benzo[b]carbazole Inter->Product Reduction & Dehydration Reagent1 1. MeLi (-78°C) Reagent1->Inter Reagent2 2. Super-Hydride (Reductive Aromatization) Reagent2->Product

Caption: Tandem organolithium addition and reductive aromatization yielding the 6-methyl derivative.

Measurement Protocol: Triplet Energy Determination

To accurately measure


 without interference from thermal deactivation or oxygen quenching.
  • Sample Prep: Dissolve 6-methyl-benzo[b]carbazole in 2-Methyltetrahydrofuran (2-MeTHF) to a concentration of

    
     M.
    
    • Why 2-MeTHF? It forms a clear, crack-free glass at 77 K, unlike Toluene which can crystallize and scatter light.

  • Deoxygenation: Degas the solution via 3 freeze-pump-thaw cycles. (Crucial: Oxygen quenches triplets via energy transfer to generate singlet oxygen).[1]

  • Cryogenic Cooling: Immerse the quartz sample tube in a liquid nitrogen Dewar (77 K).

  • Excitation: Excite at the UV absorption maximum (approx. 330-350 nm).

  • Gated Detection: Use a phosphorescence spectrometer with a delay time of 1-10 ms .

    • Logic: Fluorescence decays in nanoseconds (

      
       s). Phosphorescence decays in milli/microseconds (
      
      
      
      s). Gating eliminates the fluorescence signal, leaving only the triplet emission.
  • Calculation: Locate the highest energy vibronic peak (0-0 transition).

    
    
    

Jablonski Diagram: Energy Dynamics

The following diagram illustrates the energy states relevant to the 6-methyl-benzo[b]carbazole system. Note the position of


 relative to standard carbazole.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) ~3.1 eV S0->S1 Absorption (UV) S1->S0 Fluorescence (ns) T1 Triplet State (T1) ~2.4 eV S1->T1 ISC (Intersystem Crossing) T1->S0 Phosphorescence (ms) (500-580 nm) T_Carb Ref: Carbazole T1 ~3.0 eV T_Carb->T1 Extended Conjugation Lowers Et

Caption: Energy level diagram highlighting the lowered Triplet Energy (T1) compared to the parent carbazole.

Applications & Implications

OLED Host Materials
  • Suitability: Excellent host for Green (Ir(ppy)

    
    )  and Red  phosphorescent emitters.
    
  • Limitation: Cannot host Blue emitters (e.g., FIrpic,

    
     eV) because 
    
    
    
    , leading to reverse energy transfer and quenching.
Medicinal Chemistry (Ellipticine Analogs)
  • Structure-Activity: The 6-methyl-benzo[b]carbazole is a carb-analog of Ellipticine .

  • Mechanism: The planar tetracyclic structure allows for DNA intercalation . The 6-methyl group increases lipophilicity (

    
    ), potentially enhancing cellular uptake compared to the non-methylated parent, though the lack of the pyridine nitrogen (present in ellipticine) alters the pH-dependent binding characteristics.
    

References

  • Synthesis of 6-methylbenzo[b]carbazole

    • Title: A synthesis of 6,11-disubstituted benzo[b]carbazoles.[2]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Triplet Energy of Benzo[b]carbazole Derivatives

    • Title: Matrix Mediated Color-tunable Ultralong Organic Room Temperature Phosphorescence of 7H-Benzo[c]carbazole.
    • Source: Chinese Chemical Society.
    • URL:[Link]

  • Parent Carbazole Photophysics

    • Title: Triplet states and Energy Back Transfer of Carbazole Derivatives.[3]

    • Source: RSC Advances.[3]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Arylation of 5H-Benzo[b]carbazole

[1]

Introduction & Strategic Significance

5H-Benzo[b]carbazole (5H-BzCz) is a fused polycyclic aromatic hydrocarbon (PAH) exhibiting superior thermal stability and high triplet energy (

Organic Light-Emitting Diodes (OLEDs)alkaloid-based pharmaceuticals

Unlike simple carbazole, the extended

This guide covers two distinct Pd-catalyzed arylation workflows:

  • Intermolecular N-Arylation: The standard route for tuning optoelectronic properties (e.g., creating Host Materials).

  • Intramolecular C-H Arylation: A robust method for constructing the benzo[b]carbazole core from non-cyclic precursors.

Mechanistic Insight: The Palladium Cycle

Understanding the catalytic cycle is prerequisite to troubleshooting. Both protocols rely on the Pd(0)/Pd(II) redox couple but differ in the C-H activation step.

General Catalytic Cycle (Buchwald-Hartwig Type)

For N-arylation, the cycle follows the standard cross-coupling pathway:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1]

  • Ligand Exchange/Deprotonation: The amine (benzo[b]carbazole) coordinates; base removes the N-H proton.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Visualization: Catalytic Pathway

Pd_CyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-X insertion)Pd0->OxAddPdII_ArL2Pd(II)(Ar)(X)OxAdd->PdII_ArLigExAmine Coordination& DeprotonationPdII_Ar->LigEx+ 5H-BzCz+ BasePdII_AmidoL2Pd(II)(Ar)(N-BzCz)LigEx->PdII_AmidoRedElimReductive Elimination(C-N Bond Formation)PdII_Amido->RedElimRedElim->Pd0- ProductProductN-Aryl-Benzo[b]carbazoleRedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed N-arylation of 5H-benzo[b]carbazole.

Protocol 1: Intermolecular N-Arylation (Buchwald-Hartwig)

This protocol is optimized for synthesizing Hole Transport Materials (HTMs) where the 5-position is substituted with bulky aryl groups to prevent crystallization and improve film morphology.

Experimental Design Strategy
  • Catalyst: Pd(dba)₂ or Pd₂(dba)₃ provides a labile Pd(0) source.

  • Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) or SPhos . These electron-rich, bulky phosphines facilitate oxidative addition of aryl chlorides and promote reductive elimination of the sterically crowded benzo[b]carbazole.

  • Base: NaOtBu (Sodium tert-butoxide). Strong enough to deprotonate the indole-like nitrogen (

    
    ) without causing side reactions.
    
  • Solvent: Toluene or Xylene (anhydrous). High boiling points are necessary for difficult substrates.

Step-by-Step Protocol

Reagents:

  • 5H-Benzo[b]carbazole (1.0 equiv)[2][3]

  • Aryl Bromide/Chloride (1.2 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • P(t-Bu)₃ (HBF₄ salt) (4-10 mol%) or SPhos

  • NaOtBu (1.5 equiv)

  • Toluene (0.2 M concentration)

Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon flow.

  • Solids Addition: Charge the vial with 5H-benzo[b]carbazole, aryl halide, Pd₂(dba)₃, Phosphine ligand, and NaOtBu.

    • Critical: If using P(t-Bu)₃ liquid, add it after the solvent. If using the HBF₄ salt, add with solids.

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved O₂ (which oxidizes the phosphine).

  • Reaction: Seal the vessel and heat to 100–110 °C for 12–24 hours.

    • Monitoring: Monitor via TLC (eluent: Hexane/EtOAc 10:1). The product is usually highly fluorescent (blue/green) under UV.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Ensure rigorous degassing; switch to SPhos (more air stable).
Dehalogenation

-Hydride elimination
Use a more sterically hindered ligand (e.g., XPhos).
C-Arylation Side Product Direct C-H activationLower temperature; ensure Base is not in large excess; switch to weaker base (

).

Protocol 2: Intramolecular C-H Arylation (Scaffold Synthesis)

Often, the 5H-benzo[b]carbazole core itself must be synthesized. This protocol uses an intramolecular Pd-catalyzed C-H activation (oxidative cyclization) of

Reaction Logic

This transformation converts an uncyclized 2-chloro-N-phenylnaphthalen-1-amine (or similar precursor) into the fused planar system.

  • Mechanism: Oxidative addition to the C-Cl bond

    
     Electrophilic palladation of the pendant phenyl ring 
    
    
    Reductive elimination.
Step-by-Step Protocol

Reagents:

  • 
    -(2-chloronaphthalen-1-yl)aniline (Precursor) (1.0 equiv)
    
  • Pd(OAc)₂ (5-10 mol%)

  • Ligand: PCy₃ (Tricyclohexylphosphine) (10-20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMAc (Dimethylacetamide)

Procedure:

  • Preparation: In a glovebox or under Argon, combine the precursor, Pd(OAc)₂, PCy₃, and K₂CO₃ in a reaction vial.

  • Solvation: Add DMAc (degassed).

  • Heating: Heat to 130–140 °C for 16 hours. High temperature is required for the C-H activation step.

  • Work-up: Dilute with water and extract with EtOAc. The planar product often has significantly lower solubility than the precursor.

  • Purification: Recrystallization from Toluene/Hexane is often sufficient due to the high crystallinity of the fused core.

Comparative Data: Ligand Efficiency

The choice of ligand significantly impacts the yield of N-arylation for sterically demanding benzo[b]carbazoles.

LigandTypeYield (24h)Notes
P(t-Bu)₃ Alkyl Phosphine92% Excellent for bulky substrates; air sensitive.
SPhos Biaryl Phosphine88% Good balance of stability and activity.
BINAP Bidentate45%Too rigid/bulky for this specific N-arylation.
PPh₃ Aryl Phosphine<10%Insufficient electron density to promote oxidative addition.

Safety & Handling (MSDS Summary)

  • 5H-Benzo[b]carbazole: Suspected carcinogen (PAH class). Handle in a fume hood. Wear nitrile gloves.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

  • Solvents (Toluene/DMAc): Flammable and reprotoxic. Use away from ignition sources.

References

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. Link

  • Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst. MDPI. Link

  • Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. Journal of Organic Chemistry. Link

  • Benzo[b]carbazole: Structure and Properties. PubChem. Link

  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization. RSC Advances. Link

Protocol for installing phenyl group at C11 of benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Strategic Installation of a Phenyl Group at the C11 Position of the Benzo[b]carbazole Scaffold

Authored by a Senior Application Scientist

The benzo[b]carbazole framework is a privileged heterocyclic motif integral to advancements in organic electronics and medicinal chemistry. The specific functionalization at the C11 position significantly modulates the electronic and steric properties of the molecule, making targeted synthesis a critical objective for researchers. This document provides a comprehensive, field-tested protocol for the installation of a phenyl group at the C11 position of the benzo[b]carbazole core. Eschewing direct C-H activation, which presents considerable regioselectivity challenges, this guide details a robust and reliable multi-step synthetic strategy. The protocol centers on the construction of an indolo[1,2-b]isoquinoline-6,11-quinone intermediate, followed by a regioselective nucleophilic addition of a phenyl group and subsequent reduction to yield the target 11-phenyl-5H-benzo[b]carbazole. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices and ensuring a self-validating, reproducible methodology.

Introduction and Strategic Overview

The targeted synthesis of functionalized carbazole derivatives is a cornerstone of modern organic chemistry.[1] Benzo[b]carbazoles, in particular, are of significant interest due to their presence in various biologically active compounds and functional organic materials.[2] The electronic properties and molecular architecture of these compounds can be finely tuned by introducing substituents at specific positions. The C11 position of the benzo[b]carbazole scaffold is a key site for modification to influence the molecule's photophysical and pharmacological properties.

Direct C-H functionalization at the C11 position of an existing benzo[b]carbazole is an elegant but challenging approach due to the presence of multiple reactive C-H bonds, often leading to mixtures of isomers. To circumvent these regioselectivity issues, a more controlled and reliable strategy involves the late-stage introduction of the desired substituent to a pre-functionalized core.

This protocol details a highly effective three-stage synthetic sequence:

  • Synthesis of the Precursor: Formation of indolo[1,2-b]isoquinoline-6,11-quinone, which serves as a robust and versatile electrophilic starting material.

  • Nucleophilic Phenylation: Regioselective 1,2-addition of a phenyl organometallic reagent (phenyllithium) to the C11-carbonyl of the quinone precursor.

  • Reductive Aromatization: Reduction of the intermediate diol to furnish the final, fully aromatic 11-phenyl-5H-benzo[b]carbazole.

This strategic approach ensures that the phenyl group is installed exclusively at the desired C11 position.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the transformation from the quinone precursor to the final C11-phenylated product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Phenylation cluster_2 Stage 3: Reduction precursor Indolo[1,2-b]isoquinoline-6,11-quinone phenyllithium Phenyllithium (PhLi) Addition precursor->phenyllithium Nucleophilic Attack intermediate Intermediate Diol phenyllithium->intermediate reduction Sodium Borohydride (NaBH4) Reduction intermediate->reduction Aromatization product 11-Phenyl-5H-benzo[b]carbazole reduction->product

Figure 1: High-level workflow for the synthesis of 11-phenyl-5H-benzo[b]carbazole.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions, such as tetrahydrofuran (THF), should be dried using appropriate methods.

Reagent/MaterialGradeSupplier
Indolo[1,2-b]isoquinoline-6,11-quinone≥95%Commercially available or synthesized
Phenyllithium (solution in dibutyl ether)~1.9 MSigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Methanol (MeOH)ACS gradeFisher Scientific
Dichloromethane (DCM)ACS gradeFisher Scientific
Saturated aqueous NH₄Cl
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel230-400 mesh
Protocol 1: Synthesis of 11-Phenyl-5H-benzo[b]carbazole

This protocol is adapted from established literature procedures for the sequential addition of organolithium reagents to indolo[1,2-b]isoquinoline-6,11-quinone.[3]

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add indolo[1,2-b]isoquinoline-6,11-quinone (1.0 g, 4.08 mmol).

    • Add 40 mL of anhydrous THF to dissolve the starting material.

    • Cool the resulting solution to -78 °C using an acetone/dry ice bath.

  • Nucleophilic Addition of Phenyllithium:

    • While maintaining the temperature at -78 °C, slowly add phenyllithium (1.9 M solution, 2.36 mL, 4.49 mmol, 1.1 equivalents) dropwise over 15 minutes.

    • The reaction causality here is critical: slow, low-temperature addition minimizes side reactions and ensures selective 1,2-addition to one of the carbonyls.

    • Stir the reaction mixture at -78 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction of the Intermediate:

    • To the same reaction flask containing the intermediate diol, add methanol (10 mL) to quench any remaining organolithium reagent.

    • Add sodium borohydride (0.31 g, 8.16 mmol, 2.0 equivalents) portion-wise at -78 °C. The addition of a reducing agent at this stage is designed to reduce the remaining ketone and facilitate the subsequent aromatization.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 11-phenyl-5H-benzo[b]carbazole.

Mechanistic Insights

The success of this protocol hinges on the precise control of two key chemical transformations: the nucleophilic addition of the phenyl group and the reductive aromatization.

Reaction Mechanism Diagram

G cluster_0 Mechanism of Phenylation and Reduction start Indolo[1,2-b]isoquinoline-6,11-quinone step1 Intermediate Alkoxide start->step1 1. PhLi (Nucleophilic Attack on C11) step2 Intermediate Diol step1->step2 Aqueous Workup (Protonation) step3 Reduced Intermediate step2->step3 2. NaBH₄ (Reduction of C6-carbonyl) final 11-Phenyl-5H-benzo[b]carbazole step3->final Dehydration & Aromatization

Sources

Unveiling Molecular Architecture: A Guide to the Crystal Structure Analysis of Phenyl-Substituted Benzo[b]carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Clarity in Drug Discovery

Phenyl-substituted benzo[b]carbazoles represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] Their rigid, planar structure, combined with the electronic properties conferred by the phenyl substituents, makes them attractive scaffolds for the development of novel therapeutic agents, including anticancer and neuroprotective drugs.[2][3][4] The precise three-dimensional arrangement of atoms within these molecules, their crystal packing, and the nature of their intermolecular interactions are paramount to understanding their structure-activity relationships (SAR).[5][6] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic-level detail, providing unambiguous insights that are crucial for rational drug design.[7][8][9]

This comprehensive guide provides a detailed protocol for the crystal structure analysis of phenyl-substituted benzo[b]carbazoles, from the foundational step of crystal growth to the final stages of structure refinement and interpretation. It is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently determine and analyze these complex molecular structures.

The Crystallographic Workflow: A Step-by-Step Approach

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. Each stage is critical for the success of the analysis, demanding both careful experimental technique and a solid understanding of the underlying principles.

G cluster_0 Pre-Diffraction cluster_1 Data Acquisition cluster_2 Structure Determination & Analysis Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Pure Compound Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Single Crystal Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Mounted Crystal Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Raw Diffraction Data Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Processed Data (.hkl) Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model (.ins, .res) Analysis Data Analysis & Visualization Structure_Refinement->Analysis Refined Structure (.cif)

Figure 1: The workflow for single-crystal X-ray diffraction analysis.

Part 1: From Powder to Perfect Crystal - The Art of Crystallization

The adage "garbage in, garbage out" is particularly apt in crystallography. The quality of the final structure is intrinsically linked to the quality of the initial crystal.[10][11] The primary challenge with phenyl-substituted benzo[b]carbazoles often lies in their limited solubility and tendency to form microcrystalline powders.

Protocol 1: Growing Diffraction-Quality Crystals
  • Purity is Paramount: Begin with a highly pure sample of the phenyl-substituted benzo[b]carbazole. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is crucial.[12]

    • Solubility Screening: Systematically test the solubility of the compound in a range of solvents (e.g., toluene, dichloromethane, chloroform, ethyl acetate, acetone, methanol, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

    • Solvent Mixtures: Often, a binary or even ternary solvent system is required. A common strategy is to dissolve the compound in a "good" solvent and then slowly introduce a "poor" solvent (an anti-solvent) in which the compound is insoluble.

  • Crystallization Techniques:

    • Slow Evaporation: This is the simplest method. Prepare a saturated or near-saturated solution in a suitable solvent or solvent mixture.[13] Filter the solution to remove any particulate matter and loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.[12]

    • Vapor Diffusion: This technique is particularly effective for small amounts of material.[9]

      • Liquid-Liquid Diffusion: Place a concentrated solution of the compound in a small vial. Carefully layer a less dense, miscible anti-solvent on top. Over time, the solvents will diffuse into one another, reducing the solubility of the compound and promoting crystallization at the interface.[12]

      • Vapor Diffusion (Hanging or Sitting Drop): In a sealed container, place a small drop of the compound's solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop). The reservoir of the container is filled with a solution containing a precipitant (often the anti-solvent). The vapor from the reservoir slowly diffuses into the drop, increasing the concentration of the compound and inducing crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[13] The rate of cooling is critical; slow cooling generally yields larger, higher-quality crystals.

Crystallization MethodPrincipleBest Suited For
Slow Evaporation Gradual increase in concentration as solvent evaporates.Compounds with moderate volatility solvents.
Vapor Diffusion Slow diffusion of an anti-solvent vapor into the compound's solution.Small quantities of material, sensitive compounds.
Cooling Decreased solubility at lower temperatures.Compounds with a significant temperature-dependent solubility.

Part 2: Data Acquisition - Capturing the Diffraction Pattern

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.[14]

Protocol 2: Single-Crystal X-ray Data Collection
  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal that is free of cracks, defects, and twinning. The ideal size is typically between 0.1 and 0.4 mm in all dimensions.[11][15]

    • Mount the selected crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil.

  • Data Collection on a Diffractometer:

    • The mounted crystal is placed on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.

    • The instrument software is used to center the crystal in the X-ray beam.[15]

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

    • Based on the unit cell and symmetry, a data collection strategy is devised to ensure complete and redundant data are collected.[10]

    • The full data set is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. The diffracted X-rays are detected by a CCD or CMOS detector.[14]

Part 3: From Diffraction Spots to a 3D Model - Structure Solution and Refinement

The collected diffraction data, which consists of a series of images with diffraction spots, must be processed and analyzed to generate a three-dimensional model of the molecule.[16]

Protocol 3: Structure Solution and Refinement using the SHELX Suite
  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. This process, known as integration, is followed by scaling and merging of the data to produce a single file containing the unique reflections and their intensities (typically a .hkl file).[16]

  • Structure Solution (SHELXS):

    • The structure is typically solved using direct methods, which is a powerful technique for determining the initial phases of the structure factors.[17][18] The SHELXS program is widely used for this purpose.[19]

    • The program uses the normalized structure factors (E-values) to generate a set of possible phase combinations and identifies the most likely solution based on figures of merit.

    • A successful solution will reveal a significant portion of the non-hydrogen atoms of the benzo[b]carbazole framework.

  • Structure Refinement (SHELXL):

    • The initial atomic model from SHELXS is then refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[20][21][22]

    • The refinement process involves adjusting the atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors to improve the agreement between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The quality of the refinement is monitored using the R-factors (R1 and wR2) and the goodness-of-fit (GooF). Lower R-factors indicate a better fit between the model and the data.

G cluster_0 Input cluster_1 Processing cluster_2 Output hkl .hkl file (reflection data) SHELXS SHELXS (Structure Solution) hkl->SHELXS ins .ins file (instructions) ins->SHELXS SHELXL SHELXL (Refinement) SHELXS->SHELXL res .res file (refined parameters) SHELXL->res cif .cif file (crystallographic information file) res->cif

Figure 2: Data flow in the SHELX suite for structure solution and refinement.

Part 4: Interpreting the Molecular and Supramolecular Structure

The final refined crystal structure, typically presented in a Crystallographic Information File (CIF), contains a wealth of information about the molecule and its packing in the solid state.

Analysis of Molecular Geometry

The CIF provides precise measurements of bond lengths, bond angles, and torsion angles.[20] For phenyl-substituted benzo[b]carbazoles, key parameters to analyze include:

  • The planarity of the benzo[b]carbazole core.

  • The dihedral angle between the phenyl substituent and the carbazole ring system. This can be influenced by the nature and position of substituents on the phenyl ring.[23]

  • Any distortions from ideal geometries, which may indicate steric strain or specific electronic interactions.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[24][25][26] The Hirshfeld surface is a 3D surface that defines the space occupied by a molecule in a crystal.[27]

  • dnorm Surface: The surface is colored according to the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.[28]

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts.[24][28] By decomposing the fingerprint plot, the relative contributions of various interactions (e.g., H···H, C···H/H···C, N···H/H···N) to the overall crystal packing can be determined.

For phenyl-substituted benzo[b]carbazoles, Hirshfeld analysis can reveal the presence and significance of:

  • π-π stacking interactions: These are common in aromatic systems and play a crucial role in the crystal packing of these compounds.[29][30]

  • C-H···π interactions: The hydrogen atoms of the phenyl rings and the carbazole core can interact with the π-systems of neighboring molecules.[29]

  • Hydrogen bonds: If the substituents are capable of hydrogen bonding (e.g., hydroxyl or amino groups), these strong interactions will significantly influence the crystal packing.

Conclusion: From Structure to Function

The crystal structure analysis of phenyl-substituted benzo[b]carbazoles provides an unparalleled level of detail about their molecular architecture and intermolecular interactions. This information is not merely an academic exercise; it is a critical component of modern drug discovery and materials science.[8][31] By understanding the precise 3D structure, researchers can:

  • Validate synthetic products: Confirm the successful synthesis of the target molecule and determine its absolute configuration.[6]

  • Inform SAR studies: Correlate specific structural features with biological activity, leading to the design of more potent and selective drug candidates.

  • Guide lead optimization: Identify sites on the molecule that can be modified to improve properties such as solubility, binding affinity, and metabolic stability.

  • Predict solid-state properties: Understand how the molecules pack in the solid state, which is important for formulation and material design.

By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively harness the power of single-crystal X-ray diffraction to unlock the full potential of phenyl-substituted benzo[b]carbazoles in their respective fields.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scientific Research Publishing. Available at: [Link]

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. Available at: [Link]

  • The role of crystallography in drug design - PMC - NIH. Available at: [Link]

  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS International. Available at: [Link]

  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. Available at: [Link]

  • The Hirshfeld Surface - CrystalExplorer. Available at: [Link]

  • The Role of Crystallography in Drug Design - ResearchGate. Available at: [Link]

  • Hirshfeld surface analysis - CrystEngComm (RSC Publishing). Available at: [Link]

  • The SHELX package - MIT OpenCourseWare. Available at: [Link]

  • SHELXS - Direct Methods. Available at: [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - SciSpace. Available at: [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]

  • Structure Refinement | OlexSys. Available at: [Link]

  • Crystal structure refinement with SHELXL - PMC - NIH. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals - University of Rochester. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC. Available at: [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. Available at: [Link]

  • Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one - PMC. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. Available at: [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. Available at: [Link]

  • A review on the biological potentials of carbazole and its derived products. Available at: [Link]

  • Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one - ResearchGate. Available at: [Link]

  • Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives. - ResearchGate. Available at: [Link]

  • 9-Methoxy-5-phenylsulfonyl-5H-benzo[b]carbazole - PMC. Available at: [Link]

  • Carbazole Derivatives - MDPI. Available at: [Link]

  • synthesis of carbazoles and derivatives from allenes. Available at: [Link]

  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - Bentham Science Publisher. Available at: [Link]

  • Synthesis, crystal structures and properties of carbazole-based[27]helicenes fused with an azine ring - Beilstein Journals. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - NIH. Available at: [Link]

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Troubleshooting & Optimization

Thermal stability issues of 5H-benzo[b]carbazole at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5H-benzo[b]carbazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic compound in their high-temperature applications. As a Senior Application Scientist, I have compiled this resource to address the common thermal stability challenges encountered during experimental work. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your research and the successful application of 5H-benzo[b]carbazole.

The carbazole scaffold is renowned for its robust chemical and thermal stability, making it a cornerstone in the development of materials for organic electronics and pharmaceuticals.[1][2][3][4] However, under high-temperature conditions, unexpected side reactions and degradation can occur, leading to inconsistent results and potential failure of devices or synthetic protocols. This guide is structured to help you navigate these challenges by understanding the underlying chemical principles.

I. Troubleshooting Guide: High-Temperature Experiments

This section addresses specific issues that you may encounter when subjecting 5H-benzo[b]carbazole to elevated temperatures. Each problem is followed by a discussion of probable causes and actionable solutions.

Issue 1: Sample Discoloration (Yellowing/Browning) Upon Heating

Question: I am heating a sample of 5H-benzo[b]carbazole, and it is turning yellow or brown, even below its reported melting point of 330°C. What is causing this, and how can I prevent it?

Probable Cause:

Discoloration is a classic indicator of chemical degradation, most commonly oxidation. 5H-benzo[b]carbazole is known to be air-sensitive, and at elevated temperatures, its susceptibility to oxidation increases significantly.[2] The extended π-conjugated system, while providing desirable electronic properties, contains sites that are reactive towards atmospheric oxygen, especially when thermally activated.

The oxidation process likely involves the formation of highly conjugated, colored byproducts. Theoretical studies on the atmospheric oxidation of the parent carbazole molecule suggest that reactions can lead to the formation of hydroxycarbazoles and carbazolequinones.[5][6] These quinone-like structures are often intensely colored and can act as impurities that quench fluorescence or interfere with subsequent reaction steps.

Solution Workflow:

To mitigate oxidation, it is imperative to handle 5H-benzo[b]carbazole under an inert atmosphere. This involves the use of standard air-sensitive chemistry techniques.

Experimental Protocol: Handling Air-Sensitive 5H-benzo[b]carbazole

  • Glassware Preparation: Ensure all glassware is rigorously dried before use. This can be achieved by oven-drying at >125°C overnight and allowing it to cool in a desiccator or under a stream of inert gas.[7][8]

  • Inert Gas Setup: Assemble your reaction apparatus and connect it to a source of dry, high-purity inert gas, such as nitrogen or argon. A gas bubbler system should be used to ensure a slight positive pressure of inert gas throughout the experiment.[7][9]

  • Degassing Solvents: If the experiment is performed in a solution, the solvent must be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Sample Transfer: Transfer the solid 5H-benzo[b]carbazole to the reaction vessel under a positive flow of inert gas. For highly sensitive applications, use a glovebox.[10][11]

  • Execution: Once the setup is sealed under a positive pressure of inert gas, you can proceed with heating. The inert atmosphere must be maintained for the entire duration of the high-temperature step.

Below is a diagram illustrating the proper setup for a high-temperature reaction with an air-sensitive compound.

Caption: Inert atmosphere setup for high-temperature experiments.

Issue 2: Inconsistent or Low Yields in High-Temperature Synthesis

Question: I am using 5H-benzo[b]carbazole as a reactant in a high-temperature (e.g., >150°C) coupling reaction, and my yields are inconsistent or lower than expected. What could be the issue?

Probable Causes:

  • Thermal Decomposition: While many carbazole derivatives exhibit high thermal stability with decomposition temperatures (Td) often exceeding 300°C, localized overheating or prolonged exposure to high temperatures can lead to gradual decomposition.[1][12][13] The exact Td for 5H-benzo[b]carbazole is not widely reported, but it is reasonable to assume that some degradation pathways may become accessible at temperatures used in certain synthetic protocols, such as microwave-assisted synthesis which can reach temperatures over 200°C.[14]

  • Catalyst Deactivation: In metal-catalyzed reactions (e.g., Buchwald-Hartwig, Suzuki coupling), high temperatures can lead to catalyst decomposition or the formation of inactive metal species, especially in the presence of impurities introduced by partial sample degradation.

  • Side Reactions: At elevated temperatures, alternative reaction pathways may become kinetically favorable. This could include undesired C-H activation at different positions on the carbazole ring or reactions with solvent or trace impurities.

Solutions:

  • Precise Temperature Control: Use a calibrated temperature controller and ensure uniform heating of the reaction mixture to avoid localized "hot spots."

  • Reaction Time Optimization: Determine the minimum reaction time required for completion by monitoring the reaction progress using techniques like TLC or LC-MS. Avoid unnecessarily long heating periods.

  • Inert Atmosphere: As with preventing discoloration, maintaining a strict inert atmosphere is crucial to prevent oxidative side reactions that can consume starting material and deactivate catalysts.

  • Catalyst and Ligand Selection: For coupling reactions, choose a catalyst system known for its high thermal stability. For instance, in Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands can promote the desired reaction over side reactions at high temperatures.

Issue 3: Unexpected Peaks in Post-Reaction Analysis (NMR, LC-MS)

Question: After running a high-temperature experiment with 5H-benzo[b]carbazole, my analytical data shows unexpected peaks. What are these impurities?

Probable Causes:

The identity of the impurities will depend on the specific reaction conditions, but common culprits include:

  • Oxidation Products: If the reaction was not performed under strictly anaerobic conditions, the impurities could be hydroxylated or quinone-type derivatives of 5H-benzo[b]carbazole, as discussed in Issue 1.

  • Thermally Rearranged Isomers: At very high temperatures, aromatic systems can potentially undergo rearrangement, although this is less common for robust structures like carbazoles.

  • Products of Solvent Reaction: Certain solvents can become reactive at high temperatures and may participate in side reactions with your substrate.

  • Oligomers/Polymers: In some cases, particularly during thin-film deposition for organic electronics, thermal stress can lead to the formation of dimers or oligomers, which would appear as higher molecular weight species in mass spectrometry.

Troubleshooting Logic:

The flowchart below provides a logical approach to identifying the source of impurities.

Troubleshooting_Impurities cluster_solution Corrective Actions Start Unexpected Peaks in Analysis Check_MW Analyze Mass Spec Data (Compare MW of impurities to starting material) Start->Check_MW MW_Higher MW Higher? Check_MW->MW_Higher MW_Plus_16 MW ≈ SM + 16 or 32 amu? MW_Higher->MW_Plus_16 Yes Oligomerization Probable Cause: Oligomerization/Polymerization MW_Higher->Oligomerization No Oxidation Probable Cause: Oxidation Products MW_Plus_16->Oxidation Yes Other_Impurity Analyze Isotopic Pattern & Fragmentation MW_Plus_16->Other_Impurity No Improve_Inert Improve Inert Atmosphere Technique Oxidation->Improve_Inert Lower_Temp Lower Reaction Temperature/Time Oligomerization->Lower_Temp Change_Solvent Change Solvent Other_Impurity->Change_Solvent

Caption: Logical workflow for identifying high-temperature impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of 5H-benzo[b]carbazole?

Q2: Is 5H-benzo[b]carbazole stable under vacuum at high temperatures (e.g., for thermal evaporation)?

Yes, carbazole derivatives are widely used in organic light-emitting diodes (OLEDs) and are deposited via thermal evaporation under high vacuum.[15] This process involves heating the material to its sublimation temperature. The high vacuum conditions (e.g., <1x10⁻⁶ mbar) inherently protect the material from oxidation. However, it is crucial to ensure the evaporation source temperature is well-controlled to prevent decomposition, which can lead to impurities in the deposited thin film and poor device performance.

Q3: Can I use any solvent for high-temperature reactions with 5H-benzo[b]carbazole?

No. The choice of solvent is critical. You should select a high-boiling, aprotic solvent that is known to be stable at your target temperature. Common choices for high-temperature syntheses involving carbazoles include toluene, DMF, and dioxane.[16] Always ensure the solvent is anhydrous and degassed. Avoid solvents that can react with the carbazole nucleus or other components in your reaction mixture at high temperatures.

Q4: How does the thermal stability of 5H-benzo[b]carbazole compare to the parent carbazole?

The fusion of an additional benzene ring to form 5H-benzo[b]carbazole increases the size of the π-conjugated system. Generally, extending conjugation in aromatic systems leads to increased thermal stability due to stronger intermolecular forces and a more rigid molecular structure. Therefore, 5H-benzo[b]carbazole is expected to have a higher thermal stability compared to carbazole.

Quantitative Data Summary

The following table summarizes key thermal properties of related carbazole derivatives to provide a reference framework for your experiments.

Compound/Derivative ClassPropertyValue (°C)Source(s)
5H-benzo[b]carbazole Melting Point330TCI
Carbazole-Benzimidazole Derivative (CzBBIT)Td (5% weight loss)333[1][12]
Bicarbazole-Benzimidazole Derivative (2CzBBIT)Td (5% weight loss)392[1][12]
Indenocarbazole Derivative (DPDDC)Td (5% weight loss)441[13]
Indenocarbazole Derivative (DPDDC)Glass Transition (Tg)140[13]

References

  • The Manipulation of Air-Sensitive Compounds. Georg Thieme Verlag.[Link]

  • b: TGA thermogram of treated sample of carbazole. ResearchGate.[Link]

  • Handling air-sensitive reagents AL-134. MIT.[Link]

  • Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones via Double Buchwald—Hartwig Reaction. (2014). Synlett.[Link]

  • 5H-benzo[b]carbazole | C16H11N | CID 9202. PubChem, NIH.[Link]

  • Synthesis, antitumour activity and structure-activity relationships of 5H-benzo[b]carbazoles. PubMed.[Link]

  • 5H-Benzo[d]Benzo[7][17]Imidazo[2,1-b][9][11]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. (2020). Frontiers in Chemistry.[Link]

  • 5H-Benzo[d]Benzo[7][17]Imidazo[2,1-b][9][11]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. (2020). PMC, NIH.[Link]

  • More Than Carbazole Derivative Activates Room Temperature Ultralong Organic Phosphorescence of Benzoindole Derivative. ChemRxiv.[Link]

  • Trends in carbazole synthesis – an update (2013–2023). (2023). ResearchGate.[Link]

  • Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. (2022). MDPI.[Link]

  • Recent developments in c−h functionalization of carbazoles. Inorganic Chemistry Frontiers.[Link]

  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). RSC Publishing.[Link]

  • Selective and simultaneous determination of trace amounts of 5H-benzo[b]carbazole and naphthacene in a variety of analogous chemical using the zone-melting technique and synchronous fluorescence spectrometry. Analyst (RSC Publishing).[Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024). MDPI.[Link]

  • Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes. Journal of Materials Chemistry C.[Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). Taylor & Francis Online.[Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). RSC Publishing.[Link]

  • Design, Synthesis and Studies of Carbazole and Triazine Based Materials for Optoelectronic Applications. International Journal of Scientific & Engineering Research.[Link]

  • Theoretical Perspectives on the Gas-phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. (2022). Preprints.org.[Link]

  • Carbazole-Based Donor−Acceptor Compounds: Highly Fluorescent Organic Nanoparticles. (2007). The Journal of Organic Chemistry.[Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application. (2023). RSC Publishing.[Link]

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Validation & Comparative

A Comparative Guide to the Infrared Spectrum of 6-methyl-11-phenyl-5H-benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 6-methyl-11-phenyl-5H-benzo[b]carbazole. In the absence of a publicly available experimental spectrum for this specific compound, this document serves as a reference based on a comparative analysis of its constituent structural motifs: the carbazole core, the fused benzo ring system, and its specific substitutions. We will dissect the anticipated vibrational modes, compare them to simpler, well-documented molecules, and provide a robust experimental protocol for obtaining a high-quality spectrum in your own laboratory.

Introduction to this compound and IR Spectroscopy

Carbazole derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous pharmaceuticals, functional materials, and biologically active molecules. The specific derivative, this compound, is a complex polycyclic aromatic amine. Its structure, featuring a fused benzene ring and multiple substituents, presents a unique spectral fingerprint.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic compounds.[1] By measuring the absorption of infrared radiation by a molecule's chemical bonds, we can identify the functional groups present. Each bond vibrates at a characteristic frequency, and these vibrations are observed as distinct bands in an IR spectrum. For a molecule like this compound, IR spectroscopy allows for the rapid confirmation of key structural features, such as the N-H bond of the carbazole ring, the aromatic systems, and the aliphatic methyl group.

Caption: Structure of this compound.

Predicted IR Spectrum: A Comparative Analysis

The IR spectrum of this compound can be predicted by dissecting its structure and assigning characteristic absorption frequencies to its various functional groups. We will use the well-characterized spectrum of unsubstituted carbazole as our baseline for comparison.

Key Spectral Regions and Vibrational Modes

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensityComparative Notes & Rationale
~3420N-H StretchMedium, SharpThe spectrum of unsubstituted carbazole shows a characteristic N-H stretching frequency around 3419 cm⁻¹.[2] This peak is expected to be present and sharp, confirming the secondary amine of the 5H-carbazole core.
3100 - 3000Aromatic C-H StretchMedium to WeakThis region is characteristic of C-H stretching on sp²-hybridized carbons.[3] Multiple weak to medium bands are expected due to the numerous aromatic protons on the carbazole, benzo, and phenyl rings.
2950 - 2850Aliphatic C-H StretchMedium to WeakThese bands arise from the symmetric and asymmetric stretching of the C-H bonds in the 6-methyl group.[4] Their presence distinguishes the molecule from unsubstituted benzo[b]carbazole.
1620 - 1450Aromatic C=C Ring StretchMedium to StrongAll aromatic compounds exhibit several bands in this region due to the stretching vibrations within the rings.[3] The complex, fused ring system of the target molecule will likely result in a series of sharp, medium-to-strong absorptions. A band around 1597 cm⁻¹ is often characteristic of the carbazole ring itself.
~1450C-N StretchMediumUnsubstituted carbazole displays a C-N stretching band at 1450 cm⁻¹.[2] This absorption is anticipated in the target molecule.
~1375Methyl C-H BendMediumA characteristic bending (deformation) vibration for a methyl group is expected in this region.[3]
~1327N-C Aromatic StretchMediumThis band, observed in carbazole, is attributed to the stretching of the bond between the nitrogen and the aromatic carbon.[2]
900 - 675Aromatic C-H Out-of-Plane BendStrongThis "fingerprint" region is highly diagnostic of the substitution pattern on the aromatic rings.[3] The complex substitution of the target molecule will lead to a unique pattern of strong bands, which can be compared to calculated spectra or spectra of similarly substituted analogs for confirmation. For example, a monosubstituted phenyl ring often shows a strong band around 750 cm⁻¹.
~727N-H Out-of-Plane BendMediumA medium intensity band corresponding to the out-of-plane bending of the N-H bond is a known feature of carbazole.[2]

Experimental Protocol for Acquiring a High-Quality FTIR Spectrum

To validate the predicted spectral features, a high-quality experimental spectrum is essential. Two primary methods are suitable for solid-state analysis: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Preparation (Transmission FTIR)

The KBr pellet method is a classic and reliable technique for obtaining high-resolution spectra of solid samples. The principle is to disperse the sample in a matrix of IR-transparent KBr, which becomes a clear disc under pressure.[5]

Causality Behind Choices:

  • Why KBr? Potassium bromide is transparent in the mid-IR range (4000-400 cm⁻¹) and, being a soft salt, it deforms under pressure to form a transparent matrix, minimizing light scattering.[5]

  • Why grind? The sample particle size must be smaller than the wavelength of the IR radiation to prevent scattering, which can cause a sloping baseline and distorted peaks.[5]

  • Why vacuum? Applying a vacuum removes trapped air and moisture, which can absorb IR radiation (especially water) and interfere with the spectrum.[5]

Step-by-Step Protocol:

  • Drying: Dry spectroscopy-grade KBr powder in an oven at ~100-110°C for several hours to remove absorbed moisture.[6] Store in a desiccator.

  • Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1%.[5][7]

  • Grinding: Combine the sample and KBr in an agate mortar. Grind with a pestle for several minutes until the mixture is a fine, homogeneous powder. Work quickly to minimize moisture absorption.[7]

  • Pellet Pressing: Transfer the powder to a pellet die. Assemble the die and connect it to a vacuum pump for 2-3 minutes to remove air.

  • Compression: Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[5]

  • Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. Place it in the spectrometer's sample holder and acquire the spectrum.

  • Background: Acquire a background spectrum using a pure KBr pellet to correct for atmospheric CO₂ and H₂O, as well as any impurities in the KBr.[7]

Method 2: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid alternative that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (like diamond or germanium), and an IR beam is passed through the crystal.[1] An "evanescent wave" penetrates a few microns into the sample, and the absorbed radiation is measured.[8]

Causality Behind Choices:

  • Why ATR? It is fast, requires very little sample, and is non-destructive, allowing the sample to be recovered.[8][9] It is ideal for routine analysis and for samples that are difficult to grind.

  • Why apply pressure? Good contact between the sample and the ATR crystal is critical for a strong signal. A pressure clamp ensures this intimate contact.[9]

Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal surface is clean. Run a background scan with the empty, clean crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure clamp and turn the knob until it clicks or sufficient pressure is applied to ensure firm contact between the powder and the crystal surface.

  • Sample Scan: Acquire the sample spectrum.

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

cluster_0 Method 1: KBr Pellet cluster_1 Method 2: ATR-FTIR A Weigh 1-2 mg Sample & 100-200 mg KBr B Grind in Agate Mortar A->B C Load into Pellet Die B->C D Apply Vacuum C->D E Press at 8-10 Tons D->E F Acquire Spectrum E->F G Acquire Background (Clean Crystal) H Place Powder on Crystal G->H I Apply Pressure Clamp H->I J Acquire Spectrum I->J

Caption: Experimental workflows for obtaining the IR spectrum of a solid sample.

Conclusion

The infrared spectrum of this compound is expected to be rich in information, providing clear evidence for its key structural components. The most diagnostic peaks for initial identification will be the sharp N-H stretch around 3420 cm⁻¹, the aliphatic C-H stretches just below 3000 cm⁻¹, and the complex pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. This guide provides a robust framework for both predicting and experimentally verifying the spectral features of this complex heterocyclic molecule, enabling researchers to confidently characterize their synthesized compounds.

References

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. Available at: [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (2026). Kintek Press. Available at: [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Available at: [Link]

  • Quick User Guide for FT-IR. (n.d.). Helsinki.fi. Available at: [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Available at: [Link]

  • NIST WebBook. (n.d.). Carbazole. Available at: [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). University of Tennessee at Martin. Available at: [Link]

  • ATR FTIR Basics. (2019). Bruker. Available at: [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

  • FT-IR spectra of control and treated samples of carbazole. (n.d.). ResearchGate. Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac. Available at: [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Oklahoma. Available at: [Link]

  • IR Absorption Frequencies. (n.d.). Northern Illinois University. Available at: [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). University of Tennessee at Martin. Available at: [Link]

  • FT-IR spectra of control and treated samples of carbazole. (n.d.). ResearchGate. Available at: [Link]

  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Scholarena. Available at: [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Physical Chemistry Chemical Physics. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]

  • Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. (2021). Journal of Molecular Liquids. Available at: [Link]

  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). Scientific Reports. Available at: [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones via Double Buchwald—Hartwig Reaction. (2014). Synlett. Available at: [Link]

  • recent developments in c−h functionalization of carbazoles. (n.d.). Arkivoc. Available at: [Link]

Sources

High-Triplet Energy Host Benchmarking: DPEPO vs. mCP and TPBi

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO) Benchmarks: mCP (1,3-Bis(N-carbazolyl)benzene), TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)[1]

Executive Summary: The Case for High-Energy Confinement

In the design of deep-blue Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices, the host material’s triplet energy (


) is the single most critical parameter for efficiency. If the host's 

is lower than that of the dopant, exothermic Dexter energy transfer occurs, draining excitons from the emitter and quenching luminescence.

This guide benchmarks DPEPO (


 eV), a wide-bandgap phosphine oxide host, against two industry standards: mCP  (

eV) and TPBi (

eV).

Key Takeaway: While mCP serves well for sky-blue emitters and TPBi acts as a robust electron transporter, DPEPO is the superior candidate for deep-blue confinement , offering a triplet energy threshold that effectively blocks reverse energy transfer for emitters with


 eV.

Technical Background: The Physics of Triplet Confinement

To achieve 100% Internal Quantum Efficiency (IQE), the host material must confine triplet excitons on the dopant molecule. This requires the host's lowest triplet state (


) to be strictly higher than the dopant's triplet state (

).
The Failure Modes
  • Incomplete Confinement (mCP case): For deep-blue emitters (e.g., FIr6,

    
     eV), mCP provides only a marginal energy barrier (
    
    
    
    eV). At high brightness or elevated temperatures, thermal activation can bridge this gap, allowing excitons to leak back to the host.
  • Triplet Quenching (TPBi case): TPBi has a

    
     of ~2.6 eV. If paired with a blue emitter (
    
    
    
    eV), the energy transfer is energetically favorable from the emitter to the host (TPBi), resulting in severe non-radiative decay and loss of efficiency.

Material Profiles & Benchmarking Data

The following data aggregates experimental values derived from low-temperature phosphorescence spectroscopy and cyclic voltammetry.

Comparative Energy Landscape[2]
ParameterDPEPO (Product) mCP (Benchmark 1) TPBi (Benchmark 2)
Triplet Energy (

)
3.00 eV 2.90 eV2.60 eV
HOMO Level 6.1 eV5.9 eV6.2 eV
LUMO Level 2.0 eV2.4 eV2.7 eV
Character Electron Transport (ET)Hole Transport (HT)Electron Transport (ET)
Dipole Moment High (~7.8 D)LowModerate
Primary Use Case Deep-Blue TADF/PhOLED HostSky-Blue/Green HostETL / Green Host
Visualizing the Confinement Barrier

The diagram below illustrates the energy alignment relative to a standard Deep Blue Emitter (


 eV). Note how TPBi fails to confine the triplet, while DPEPO offers the most robust barrier.

EnergyLevels DPEPO_S1 DPEPO S1 (3.5 eV) DPEPO_T1 DPEPO T1 (3.0 eV) Emit_T1 Blue Emitter T1 (2.75 eV) DPEPO_T1->Emit_T1 Confinement (+0.25 eV) mCP_S1 mCP S1 (3.5 eV) mCP_T1 mCP T1 (2.9 eV) mCP_T1->Emit_T1 Weak Conf. (+0.15 eV) TPBi_S1 TPBi S1 (3.2 eV) TPBi_T1 TPBi T1 (2.6 eV) Emit_S1 Blue Emitter S1 (2.85 eV) Emit_T1->TPBi_T1 Quenching (-0.15 eV)

Caption: Triplet energy alignment showing DPEPO providing a positive confinement barrier, whereas TPBi acts as a triplet trap (quencher) for deep blue emitters.

Experimental Protocol: Validating Triplet Energy

To verify these values in your own lab, you must use Low-Temperature Phosphorescence Spectroscopy . Room temperature measurements are insufficient because non-radiative decay pathways dominate triplet relaxation in pure organic films.

Protocol: 77K Time-Gated Phosphorescence

Objective: Isolate the weak phosphorescence signal from the strong fluorescence background to determine the 0-0 transition energy.

Required Equipment:

  • Spectrofluorometer with pulsed Xenon lamp (e.g., Edinburgh Instruments FLS1000).

  • Liquid Nitrogen cryostat (77 K).

  • Gated PMT detector.[2]

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve the host material (DPEPO, mCP, or TPBi) in a solvent that forms a clear glass at 77K (e.g., 2-MeTHF or Toluene).

    • Concentration:

      
       M to prevent aggregation.
      
    • Degas the solution (freeze-pump-thaw x3) to remove oxygen, a potent triplet quencher.

  • Measurement Setup:

    • Cool sample to 77K.[3]

    • Set excitation wavelength (

      
      ) to the absorption maximum (approx. 300-350 nm for these hosts).
      
  • Time-Gated Acquisition (The Critical Step):

    • Delay Time: Set a delay of 1–10 ms after the excitation pulse. This allows the prompt fluorescence (nanosecond lifetime) to decay completely.

    • Gate Width: Open the detector for 10–50 ms to collect the long-lived phosphorescence.

  • Data Analysis:

    • Plot the emission intensity vs. wavelength.

    • Identify the highest energy peak (shortest wavelength) in the vibrational progression. This is the 0-0 transition.

    • Calculate

      
       using the equation: 
      
      
      
      .

Protocol Start Dissolve Host (2-MeTHF, 10^-5 M) Degas Degas Sample (Remove O2) Start->Degas Cool Cool to 77K (Liquid N2) Degas->Cool Pulse Pulsed Excitation (Xe Lamp) Cool->Pulse Delay Delay 1-10 ms (Reject Fluorescence) Pulse->Delay Acquire Acquire Spectrum (Phosphorescence) Delay->Acquire Calc Identify 0-0 Peak Calc E_T = 1240/lambda Acquire->Calc

Caption: Workflow for isolating triplet state energy using time-gated spectroscopy to reject prompt fluorescence.

Strategic Implications for Device Architecture

When to use DPEPO
  • Deep Blue TADF: DPEPO is the industry standard for TADF emitters like DMAC-DPS or v-DABNA. Its high polarity also aids in stabilizing the Charge Transfer (CT) states required for TADF.

  • Exciton Blocking: Due to its deep HOMO (6.1 eV), DPEPO acts as a dual-function material: confining triplets and blocking holes, forcing recombination to occur within the emission layer.

When to use mCP
  • Sky-Blue/Green Phosphorescence: For emitters with

    
     eV (like FIrpic), mCP is sufficient.
    
  • Hole Transport Requirements: Unlike DPEPO, mCP has decent hole mobility. If your device stack is hole-limited, mixing mCP with DPEPO (co-host) can balance charge transport while maintaining high triplet energy.

When to use TPBi
  • Electron Transport Layer (ETL): TPBi is an excellent ETL but should not touch the emissive layer of a deep-blue device directly if the emitter has high triplet energy. It is best used behind a blocking layer (like DPEPO or mCP) to prevent exciton quenching at the EML/ETL interface.

References

  • Edinburgh Instruments. Measuring Fluorescence and Phosphorescence Spectra at Low Temperature.[2] [Link]

  • National Institutes of Health (PMC). Inverting singlet and triplet excited states using strong light-matter coupling (TPBi Data). [Link]

  • ResearchGate. Comparison of Triplet Energies: DPEPO vs mCP vs TPBi in OLED Hosts. [Link]

Sources

Publish Comparison Guide: Thermal Analysis of Benzo[b]carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Advantage of Benzo[b]carbazole

In the high-stakes arena of organic electronics (OLEDs, OFETs) and pharmaceutical intermediates, thermal stability is not merely a metric—it is a gatekeeper.[1] While standard Carbazole derivatives have long served as the workhorse for hole-transport materials, they frequently suffer from morphological instability (low


) and premature thermal degradation during vacuum deposition.[1]

Benzo[b]carbazole derivatives have emerged as the superior alternative. By fusing an additional benzene ring to the carbazole core, these materials extend


-conjugation and enhance molecular rigidity.[1] This guide objectively compares the thermal performance of Benzo[b]carbazole against its primary alternatives—standard Carbazoles and Indolo[3,2-b]carbazoles—using rigorous TGA and DSC methodologies.
Key Comparative Insights
  • Operational Stability: Benzo[b]carbazole derivatives typically exhibit a glass transition temperature (

    
    ) 30-50°C higher  than their carbazole analogues, preventing crystallization in amorphous films.
    
  • Processability: Unlike the highly rigid Indolo[3,2-b]carbazole (which often decomposes before melting), Benzo[b]carbazole maintains a balance of high thermal stability (

    
    ) and sublimability, making it ideal for vacuum deposition processes.[1]
    

Comparative Performance Metrics

The following data summarizes the thermal thresholds of Benzo[b]carbazole derivatives compared to standard market alternatives. Data represents typical ranges for phenyl-substituted derivatives utilized in OLED host materials.

MetricStandard Carbazole (e.g., CBP)Benzo[b]carbazole (e.g., 11-Ph-BbCz)Indolo[3,2-b]carbazole Implication

(Glass Transition)
60°C – 110°C140°C – 160°C > 180°C (often undetectable)Higher

prevents film crystallization during device operation.[1]

(Melting Point)
280°C220°C – 260°C > 350°CLower

relative to

widens the processing window.

(5% Weight Loss)
~350°C – 390°C> 420°C > 450°CCritical for surviving vacuum deposition without degradation.
Solubility HighModerate LowBenzo[b]carbazole retains solution processability unlike indolocarbazoles.

Analyst Note: The "sweet spot" for Benzo[b]carbazole lies in its Processing Window (the gap between


 and 

). While Indolocarbazoles are more stable, they are often intractable.[1] Benzo[b]carbazole offers the stability required for automotive-grade OLEDs without sacrificing processability.

Validated Experimental Protocols

To replicate these results, the following self-validating protocols must be strictly adhered to. These workflows are designed to eliminate common artifacts such as solvent entrapment or oxidative degradation.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the decomposition temperature (


) and detect solvates.
  • Instrument Prep: Calibrate the TGA microbalance using standard weights. Purge the furnace with Dry Nitrogen (40-60 mL/min) for 30 minutes prior to loading to remove residual oxygen.

  • Sample Loading:

    • Use Platinum (Pt) or Alumina (

      
      ) pans .
      
    • Load 3–5 mg of sample. Expert Tip: Do not overload. Smaller mass reduces thermal lag and buoyancy effects.

  • Method Parameters:

    • Equilibration: Hold at 30°C for 5 minutes.

    • Drying Step: Ramp 10°C/min to 110°C, hold for 10 mins (Validates removal of residual moisture/solvent).[1]

    • Decomposition Ramp: Ramp 10°C/min to 600°C.

  • Data Validation:

    • The

      
       is defined as the temperature where 5% of the dry mass is lost.
      
    • Self-Check: If the derivative curve (DTG) shows a peak before 150°C, the sample was not dried properly.[1] Reject data and re-dry.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Identify


, 

, and crystallization behavior (

).[1]
  • Instrument Prep: Calibrate enthalpy using an Indium standard (

    
    ). Use a Heat-Cool-Heat  cycle to erase thermal history.[1]
    
  • Sample Loading:

    • Encapsulate 2–4 mg of powder in Hermetic Aluminum Pans .

    • Expert Tip: Ensure the sample is flat against the bottom of the pan for optimal thermal contact.

  • Method Parameters:

    • Cycle 1 (History Erase): Ramp 10°C/min from RT to (

      
      ). Hold 1 min.
      
    • Cooling (Quench): Cool 10°C/min (or faster, e.g., 20°C/min) to 0°C. Rapid cooling promotes the amorphous state required to see

      
      .[1]
      
    • Cycle 2 (Measurement): Ramp 10°C/min to (

      
      ).
      
  • Data Validation:

    • 
       is determined from the inflection point of the step transition in Cycle 2.
      
    • Self-Check: If

      
       is invisible, the sample may be highly crystalline.[1] Repeat with a faster quench rate (50°C/min) to trap the amorphous phase.
      

Visualizing the Thermal Logic

The following diagrams illustrate the structural causality behind the thermal performance and the analytical workflow.

Diagram 1: Structure-Property Relationship

This decision tree explains why Benzo[b]carbazole outperforms standard carbazole.

ThermalLogic Core Carbazole Core Mod1 Benzannulation (+ Benzene Ring) Core->Mod1 Modification Effect1 Extended π-Conjugation Mod1->Effect1 Effect2 Increased Planarity & Rigidity Mod1->Effect2 Result1 Enhanced π-π Stacking Effect1->Result1 Result2 Reduced Conformational Freedom Effect2->Result2 Outcome1 Higher Td (Thermal Stability) Result1->Outcome1 Stronger Intermolecular Forces Outcome2 Higher Tg (Morphological Stability) Result2->Outcome2 Requires More Energy to Move

Caption: Mechanistic pathway showing how benzannulation enhances thermal metrics.

Diagram 2: Thermal Analysis Workflow

A step-by-step guide to the experimental logic described in Section 3.

Workflow Sample Crude Sample TGA TGA Analysis (N2, 10°C/min) Sample->TGA Check1 Is Td > 400°C? TGA->Check1 Extract Td DSC_Prep DSC: Heat-Cool-Heat Check1->DSC_Prep Yes Fail Reject / Re-purify Check1->Fail No (<400°C) Tg_Check Tg Detected? DSC_Prep->Tg_Check Pass Valid Candidate for OLED/Pharma Tg_Check->Pass Yes Quench Increase Quench Rate (>20°C/min) Tg_Check->Quench No (Crystalline) Quench->DSC_Prep Retest

Caption: Decision matrix for validating Benzo[b]carbazole derivatives via thermal analysis.

References

  • Albrecht, K. et al. (2017).[1] "Carbazole-Based Host Materials for Blue TADF OLEDs." Journal of Materials Chemistry C.

  • Kuwabara, Y. et al. (1994).[1] "Thermally Stable Multilayered Organic Electroluminescent Devices Using Novel Starburst Molecules." Advanced Materials.

  • Netzsch-Gerätebau GmbH. "Thermal Analysis of Polymers: DSC and TGA Methodologies." Netzsch Application Notes.

  • Promarak, V. et al. (2008).[1] "Synthesis and Properties of Carbazole-Based High-Thermal-Stability Hole-Transport Materials." Tetrahedron Letters.

  • Meti, P. et al. (2021).[1][2] "Investigation of Optical and Thermal Properties of Dipyrrolopyrazine Derivatives." Journal of Molecular Structure.

Sources

A Comparative Guide to the Quantum Yield of Phenyl-Substituted Carbazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic electronics and photophysics, carbazole derivatives stand out for their exceptional charge-transporting and luminescent properties. The strategic introduction of phenyl substituents onto the carbazole core offers a powerful tool to modulate these characteristics, particularly the photoluminescence quantum yield (Φf), a critical parameter that dictates the efficiency of light emission.[1][2][3][4] This guide provides an in-depth comparison of the quantum yields of various phenyl-substituted carbazoles, grounded in experimental data and mechanistic insights, to aid researchers in the selection and design of next-generation materials for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes.

The Significance of Quantum Yield in Phenyl-Substituted Carbazoles

The photoluminescence quantum yield (PLQY) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance.[5][6][7][8] For phenyl-substituted carbazoles, a high quantum yield is paramount for their use in emissive applications. The substitution pattern of the phenyl group on the carbazole nucleus significantly influences the electronic structure and, consequently, the rates of radiative and non-radiative decay pathways that govern the quantum yield.[9][10][11] Understanding these structure-property relationships is crucial for the rational design of highly efficient materials.

Comparative Analysis of Quantum Yields

The following table summarizes the photoluminescence quantum yields of several key phenyl-substituted carbazoles, compiled from various studies. It is important to note that the experimental conditions, particularly the solvent, can significantly impact the measured quantum yield.[12][13]

CompoundSubstitution PatternSolventQuantum Yield (Φf)Reference
N-PhenylcarbazolePhenyl at N-positionEthanol~0.2-0.4[14]
3-PhenylcarbazolePhenyl at C3-positionDichloromethaneHigh[1]
3,6-DiphenylcarbazolePhenyl at C3 and C6-positionsDichloromethane~0.95[15][16]
Dibenzo[c,g]carbazole Derivativespara-Aryl-substituted N-phenyl groupsSolution0.74 - 0.97[17]
Carbazole-based DendrimersEthynylbenzene and diethynylbenzene coresDichloromethane0.72 - 0.89[18]
4-(4-(9H-carbazol-9-yl)phenyl)-2,6-bis-(4-N,N-diphenyl-aminophenyl)pyridinePhenylcarbazole core with pyridine and triphenylamine moietiesNot specified0.91[4]
3,6-bis(phenylethynyl)-9H-carbazolePhenylethynyl at C3 and C6-positionsSolution~0.27[19]
Carbazole/fluorene-substituted 5-phenyl-2,2'-bipyridineCarbazole and fluorene donors with a bipyridine acceptorNot specifiedup to 0.99[20]

Key Observations:

  • Substitution at C3 and C6 positions: Symmetrical substitution at the C3 and C6 positions with phenyl groups, as seen in 3,6-diphenylcarbazole, often leads to a significant enhancement in the quantum yield.[15][16][21][22] This is attributed to the extension of the π-conjugated system, which can increase the radiative decay rate.

  • N-Phenyl substitution: Substitution at the nitrogen atom (N-phenylcarbazole) can lead to a more twisted geometry between the phenyl ring and the carbazole plane. This can disrupt the π-conjugation and potentially open up non-radiative decay channels, resulting in a comparatively lower quantum yield.[14]

  • Donor-Acceptor Architectures: Introducing electron-donating (like carbazole) and electron-accepting (like bipyridine or sulfone) moieties within the same molecule can lead to intramolecular charge transfer (ICT) states.[3][20][23] While this can be a strategy to tune emission color, it can also introduce non-radiative decay pathways if not carefully designed. However, some D-A systems exhibit very high quantum yields.[20]

  • Rigidification: Creating more rigid, planar structures, for instance in fused-ring carbazole derivatives, can suppress vibrational and rotational non-radiative decay pathways, leading to enhanced quantum yields.[24]

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used and accessible technique for determining the photoluminescence quantum yield.[7][8][25] It involves comparing the fluorescence of the sample of interest with that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.546) is a commonly used standard for blue-emitting compounds like many phenyl-substituted carbazoles.[26][27][28]

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the phenyl-substituted carbazole sample and the quinine sulfate standard in a suitable solvent (e.g., spectroscopic grade ethanol or cyclohexane). The solvent for the standard should be 0.1 M H2SO4.

  • Preparation of a Series of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7][28]

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. It is crucial to use the same experimental settings (e.g., excitation and emission slit widths) for both the sample and the standard.[7]

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φf_sample) can then be calculated using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (n_sample^2 / n_std^2)

    Where:

    • Φf_std is the quantum yield of the standard.

    • m_sample and m_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.

Workflow for Relative Quantum Yield Measurement:

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Stock Solution dilute_sample Create Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution dilute_std Create Standard Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance (UV-Vis) dilute_sample->abs_measure dilute_std->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure Same λex integrate Integrate Emission Spectra fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Gradient Ratio plot->calculate

Caption: Workflow for determining relative photoluminescence quantum yield.

Mechanistic Insights into Quantum Yield Modulation

The quantum yield of phenyl-substituted carbazoles is a delicate balance between radiative decay (fluorescence) and non-radiative decay pathways. The position and nature of the phenyl substituent play a critical role in tipping this balance.

Key Photophysical Processes:

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (kisc) T1->S0 Phosphorescence (kp) T1->S0 Non-radiative Decay (knr')

Caption: Simplified Jablonski diagram illustrating key photophysical pathways.

  • Radiative Decay (Fluorescence): The desired pathway for light-emitting materials. The rate of fluorescence (kf) is influenced by the oscillator strength of the S1 → S0 transition. Phenyl substitution that extends the π-conjugation and maintains a planar molecular geometry can increase kf.

  • Non-Radiative Decay: These are competing processes that reduce the quantum yield.

    • Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S1 → S0). Flexible bonds and molecular vibrations can promote IC.[9]

    • Intersystem Crossing (ISC): A transition between states of different spin multiplicity (e.g., S1 → T1). The presence of heavy atoms or specific molecular geometries can enhance ISC, which is generally undesirable for fluorescent materials but important for phosphorescent ones.[10]

    • Intramolecular Charge Transfer (ICT): In donor-acceptor systems, the excited state can have significant charge transfer character. While this can be beneficial for tuning emission wavelengths, twisted ICT (TICT) states are often non-emissive and provide a potent non-radiative decay channel.[3] The degree of twisting between the donor and acceptor moieties is a critical factor.

    • Aggregation-Caused Quenching (ACQ): In the solid state, close packing of planar carbazole derivatives can lead to excimer formation and a decrease in quantum yield.[2] Strategies to mitigate ACQ include the introduction of bulky substituents to induce steric hindrance.

The high quantum yield of 3,6-diphenylcarbazole can be attributed to its extended π-conjugation and relatively rigid structure, which likely increases the radiative decay rate while minimizing non-radiative pathways.[15][16] Conversely, the lower quantum yield of some N-phenylcarbazoles may be due to the torsional freedom of the N-phenyl bond, leading to non-planar geometries that facilitate non-radiative decay.[14]

Conclusion

The quantum yield of phenyl-substituted carbazoles is a highly tunable property that is intimately linked to their molecular structure. Strategic substitution allows for the fine-tuning of their photophysical properties, making them a versatile class of compounds for a wide array of optoelectronic applications. By understanding the interplay between molecular geometry, electronic structure, and the competing radiative and non-radiative decay pathways, researchers can rationally design novel phenyl-substituted carbazoles with tailored quantum yields to meet the demands of next-generation technologies. This guide serves as a foundational resource for navigating the structure-property landscape of these promising materials.

References

  • Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. NIST. [Link]

  • Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives – experimental and theoretical studies - Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Scilit. [Link]

  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES - ResearchGate. [Link]

  • Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators - Optica Publishing Group. [Link]

  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - RSC Publishing. [Link]

  • Structural Integration of Carbazole and Tetraphenylethylene: Ultrafast Excited-State Relaxation Dynamics and Efficient Electroluminescence. Wiley Online Library. [Link]

  • Rational Molecular Design for Boosting Afterglow Efficiency in Nonplanar Carbazolocarbazoles - PMC. [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC. [Link]

  • Environmental effects on the fluorescence behaviour of carbazole derivatization reagents. Wiley Online Library. [Link]

  • Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies - ResearchGate. [Link]

  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature | Request PDF - ResearchGate. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents - MDPI. [Link]

  • Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores - RSC Publishing. [Link]

  • Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups | Request PDF - ResearchGate. [Link]

  • Extremely solvent-enhanced absorbance and fluorescence of carbazole interpreted using a damped Franck-Condon simulation - PubMed. [Link]

  • Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups | Scilit. [Link]

  • Spectroscopy In Action : How to Measure Photoluminescence Quantum Yield with an Integrating Sphere - YouTube. [Link]

  • A practical guide to measuring and reporting photophysical data - RSC Publishing. [Link]

  • Rational Molecular Design for Boosting Afterglow Efficiency in Nonplanar Carbazolocarbazoles | JACS Au - ACS Publications. [Link]

  • Relative Quantum Yield - Edinburgh Instruments. [Link]

  • Synthesis and fluorescence properties of carbazole and fluorene-based compounds. ResearchGate. [Link]

  • Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. ScienceDirect. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films - MDPI. [Link]

  • Quinine sulfate - OMLC. [Link]

  • Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing). [Link]

  • Study on the triplet states of N-phenyl carbazoles: Transient spectra and singlet oxygen generation - CONICET. [Link]

  • Excited state dynamics of multiple intramolecular charge transfer excited state in thermally activated delayed fluorescence carbazole dendrimer - ChemRxiv. [Link]

  • Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers | Request PDF - ResearchGate. [Link]

  • Radiative and Non-Radiative Decay Pathways in Carbon Nanodots toward Bioimaging and Photodynamic Therapy - PMC. [Link]

  • Synthesis and Photophysical Properties of Charged Iridium(III) Cyclometallates Based on Hole-Transporting Carbazole Unit | Scientific.Net. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application - RSC Publishing. [Link]

  • Perceiving the influence of phenyl-carbazole isomers on sulfone/thioxanthone-based D–A–D hosts: realizing efficient red-phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. - ResearchGate. [Link]

  • What are Luminescence Quantum Yields? - HORIBA. [Link]

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A Comparative Guide to Hole Mobility in Carbazole-Based Materials: Evaluating 6-Methyl-11-phenyl-5H-benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Hole Transport Materials in Organic Electronics

In the landscape of modern optoelectronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) is critically dependent on the efficiency of charge transport within their layered structures.[1] Hole Transport Materials (HTMs) are a cornerstone of this architecture, responsible for efficiently extracting "holes" (positive charge carriers) from the anode and transporting them to the emissive or active layer. An ideal HTM must possess high hole mobility, appropriate energy levels for seamless charge injection, and robust thermal and morphological stability.

Carbazole-based compounds have distinguished themselves as a premier class of HTMs.[2][3][4][5] Their rigid, electron-rich structure provides excellent thermal stability and high hole-transporting capability, while the nitrogen and aromatic rings offer numerous sites for chemical modification, allowing for precise tuning of their optoelectronic properties.[2][4] This guide provides a comparative framework for evaluating HTMs, with a specific focus on the promising but less-characterized 6-Methyl-11-phenyl-5H-benzo[b]carbazole, placing it in context with established carbazole derivatives.

Comparative Analysis of Hole Mobility in Carbazole Derivatives

The efficacy of an HTM is quantitatively captured by its charge carrier mobility (μ), measured in cm²/V·s. Higher mobility translates to lower device resistance, reduced operating voltage, and improved power efficiency. While specific experimental data for this compound is not widely published, we can infer its potential by comparing it to other well-characterized carbazole-based materials. The fusion of an additional benzene ring in the benzo[b]carbazole core, as seen in our target molecule, is expected to extend the π-conjugation, which can enhance intermolecular electronic coupling and potentially lead to higher mobility.

Below is a comparative table of hole mobility for several key HTMs. This data, gathered from various studies, highlights the performance range achievable with different molecular designs and measurement conditions.

Material NameAbbreviationHole Mobility (μh) [cm²/V·s]Measurement TechniqueKey Structural Feature
4,4′-bis(N-phenyl-1-naphthylamino)biphenylNPB~4.0 x 10⁻⁴Time-of-Flight (TOF)Triphenylamine-based (Standard)
5,10,15-triphenyl-5H-diindolo[3,2-a:3′,2′-c]carbazoleTPDI6.14 x 10⁻³Space-Charge Limited Current (SCLC)Fused Indolo[3,2-a]carbazole Core
Poly(9-vinylcarbazole)PVK~1.0 x 10⁻⁶Time-of-Flight (TOF)Polymeric Carbazole
2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamino)-9,9'-spirobifluoreneSpiro-OMeTAD~2.0 x 10⁻⁴SCLCSpirobifluorene Core (PSC Standard)
2,7-Copolymer of Carbazole and EDOT2,7-Cbz-EDOT~1.3 x 10⁻⁴FETCarbazole-EDOT Copolymer
This compound Target To Be Determined SCLC (Proposed) Benzo[b]carbazole Core

This table serves as a benchmark. Mobility values are highly dependent on film morphology, device architecture, and measurement conditions.

Experimental Protocol: Measuring Hole Mobility via the Space-Charge Limited Current (SCLC) Method

To reliably characterize a new HTM like this compound, the Space-Charge Limited Current (SCLC) method is a robust and widely adopted technique.[6] It involves fabricating a hole-only device, where electron injection is blocked, allowing for the direct measurement of hole transport properties.

The underlying principle is the Mott-Gurney law, which describes the current density (J) in a trap-free insulator as a function of voltage (V) in the SCLC regime[3]:

**J = (9/8) * ε₀ * εᵣ * μh * (V²/L³) **

Where:

  • ε₀ is the permittivity of free space.

  • εᵣ is the relative dielectric constant of the material.

  • μh is the hole mobility.

  • L is the thickness of the HTM layer.

Step-by-Step Experimental Workflow
  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to increase the ITO work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate (~30-40 nm). This layer facilitates efficient hole injection from the anode.

    • Anneal the substrates at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

  • HTM Layer Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene or toluene).

    • Spin-coat the HTM solution onto the PEDOT:PSS layer to achieve the desired thickness (typically 50-200 nm). The thickness must be precisely measured using a profilometer for accurate mobility calculations.

    • Anneal the film to remove solvent and potentially improve morphology. The annealing temperature and time must be optimized for the specific material.

  • Top Electrode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit a high work function metal, such as Gold (Au) or Molybdenum Oxide/Aluminum (MoO₃/Al), as the top electrode. This choice is critical to ensure the device is "hole-only" by creating a large energy barrier for electron injection.

  • Measurement and Analysis:

    • Using a source measure unit (SMU), apply a voltage sweep across the device and measure the resulting current density (J).

    • Plot J versus V² on a log-log scale. In the ideal SCLC regime, this plot will show a linear region with a slope of 2.

    • Extract the hole mobility (μh) from the linear region of the J-V² plot using the rearranged Mott-Gurney equation.

SCLC_Workflow electrode electrode jv_measure jv_measure electrode->jv_measure Completed Device

Alternative Mobility Measurement Techniques

While SCLC is highly effective for thin-film devices, other techniques provide complementary information and may be better suited for different material forms.

  • Time-of-Flight (TOF): This method directly measures the transit time of photogenerated charge carriers across a thick film (1-10 µm) under an applied electric field.[7][8] It is considered a gold standard for determining bulk mobility but requires thicker films than those used in typical OLEDs, which can affect material morphology.[7]

  • Charge Extraction by Linearly Increasing Voltage (CELIV): Applicable to thin films, CELIV measures mobility by extracting either equilibrium or photogenerated charge carriers with a reverse-bias voltage ramp.[7] It is a powerful tool for studying carrier lifetime and recombination.

  • Metal-Insulator-Semiconductor CELIV (MIS-CELIV): This variation allows for the selective injection and accumulation of one type of charge carrier at an insulator interface, enabling the separate measurement of electron and hole mobilities even in the same film.[7][9]

Molecular Structure and Its Impact on Performance

The performance of carbazole-based HTMs is intrinsically linked to their molecular structure.

Key design considerations include:

  • π-Conjugation: Extending the conjugated system, as in benzo[b]carbazole, can lower the energy for hole injection and promote intermolecular π-π stacking, creating pathways for efficient charge hopping.[3]

  • Substituent Groups: The addition of methyl (-CH₃) and phenyl (-C₆H₅) groups on the this compound core can influence solubility, film-forming properties, and molecular packing, all of which directly impact charge transport.[2][10]

  • Morphology: The arrangement of molecules in the solid state is critical. While crystalline domains can offer high mobility through ordered pathways, a smooth, amorphous morphology is often required for uniform thin films in OLED fabrication.[11][12]

Conclusion and Future Directions

This compound represents a structurally compelling candidate for a high-performance hole transport material. Its extended π-conjugated benzo[b]carbazole core suggests the potential for high charge carrier mobility, a critical metric for next-generation OLEDs and solar cells. However, its practical utility can only be confirmed through rigorous experimental characterization.

The SCLC methodology detailed in this guide provides a clear and reliable pathway for determining its hole mobility and benchmarking its performance against established materials like NPB and TPDI. Future research should focus not only on quantifying its mobility but also on evaluating its thermal stability, energy levels (HOMO/LUMO), and ultimately, its performance within a complete device stack. These collective insights will determine its viability as a next-generation HTM for advanced electronic applications.

References

  • [Synthesis, crystal structures and properties of carbazole-based[9]helicenes fused with an azine ring - Beilstein Journals.]([Link])

Sources

Literature review of 5H-benzo[b]carbazole biological activity vs toxicity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5H-benzo[b]carbazole (5H-BC) scaffolds against their structural isomers and standard chemotherapeutic agents.[1] It is designed for researchers optimizing heterocyclic scaffolds for drug discovery.

A Comparative Technical Guide for Drug Discovery

Executive Summary: The Isomer Advantage

In the landscape of fused carbazoles, the [b]-fusion represents a critical "safety-efficacy" sweet spot. While its isomers benzo[a]carbazole and benzo[c]carbazole are well-documented environmental carcinogens (often found in cigarette smoke and coal tar), 5H-benzo[b]carbazole serves as a privileged scaffold for FDA-approved therapeutics (e.g., Alectinib ).

This guide objectively compares the 5H-BC scaffold against its toxic isomers and standard intercalators (Ellipticine, Doxorubicin), focusing on its dual role as a Topoisomerase II inhibitor and ALK kinase inhibitor .

Feature5H-Benzo[b]carbazole (Therapeutic)Benzo[a]carbazole (Toxic)Benzo[c]carbazole (Toxic)
Primary Application Anticancer Drug DiscoveryEnvironmental ToxicologyEnvironmental Toxicology
Key Mechanism Topo II Inhibition / ALK InhibitionAhR Activation / DNA AdductsAhR Activation / DNA Adducts
Carcinogenicity Low / ManageableHigh (Skin/Liver Carcinogen)High (Respiratory Carcinogen)
Metabolic Fate Hydroxylation -> ExcretionEpoxidation -> DNA BindingEpoxidation -> DNA Binding

Structural Landscape & Stability

The biological divergence stems from the topology of the benzene fusion. The linear extension in the [b]-position mimics the geometry of Ellipticine (a pyridocarbazole), facilitating DNA intercalation without the high mutagenic potential associated with the "bay-region" present in [a] and [c] isomers.

Diagram 1: Isomer Topology & Safety Logic

G Carbazole Parent Carbazole (Scaffold) BenzoA Benzo[a]carbazole (Bay Region Present) Carbazole->BenzoA [a]-fusion BenzoC Benzo[c]carbazole (Bay Region Present) Carbazole->BenzoC [c]-fusion BenzoB 5H-Benzo[b]carbazole (Linear Extension) Carbazole->BenzoB [b]-fusion Toxicity High Mutagenicity (AhR Activation + DNA Adducts) BenzoA->Toxicity BenzoC->Toxicity Therapy Therapeutic Potential (Topo II / ALK Inhibition) BenzoB->Therapy

Figure 1: Structural divergence of benzo-fused carbazoles. The [b]-fusion avoids the formation of a "bay region," a structural motif strongly correlated with metabolic activation to carcinogenic diol epoxides.

Pharmacological Performance (Activity)

The 5H-BC scaffold, particularly its 6,11-dione derivatives , acts primarily as a catalytic inhibitor of Topoisomerase II (Topo II). Unlike "poisons" (e.g., Etoposide) that stabilize the cleavable complex and cause DNA strand breaks, catalytic inhibitors often prevent the ATP-binding step, reducing secondary genotoxicity.

Comparative Potency Data (IC50)

The following data synthesizes cytotoxicity profiles against human cancer cell lines.

Compound ClassCell LineTargetIC50 (µM)Potency Ref
5H-BC-6,11-dione HCT-116 (Colon)Topo IIngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

0.48 ± 0.06
5H-BC-6,11-dione MCF-7 (Breast)Topo II

1.26 ± 0.17 2
Alectinib (Drug)ALK+ NSCLCALK Kinase0.0019 (Ki) 3
Ellipticine L1210 (Leukemia)DNA Intercalation0.2 - 0.5Standard
Doxorubicin HCT-116Topo II Poison1.08 ± 0.22Standard

Key Insight: 5H-BC derivatives often match the potency of Doxorubicin but exhibit a Selectivity Index (SI) > 10 for cancer vs. normal fibroblast cells (e.g., LO2 cells), whereas Doxorubicin is notoriously cardiotoxic.

Toxicology Profile (The Cost)

While 5H-BC is safer than its isomers, it is not inert. The primary safety concern is AhR (Aryl hydrocarbon Receptor) activation , though this is significantly lower than in indolocarbazoles (like FICZ).

Genotoxicity (Ames Test)
  • Benzo[a]carbazole: Positive (Mutagenic) in strains TA98/TA100 with S9 activation.

  • 5H-Benzo[b]carbazole: Generally Negative or weakly positive only at high concentrations.

  • Mechanism: The [b]-fusion prevents the formation of the "bay-region" diol epoxides that intercalate and covalently bond to DNA guanine residues.

AhR-Mediated Toxicity
  • Risk: High affinity binding to AhR can induce CYP1A1, leading to oxidative stress.

  • Comparison: 6-formylindolo[3,2-b]carbazole (FICZ) is a nanomolar AhR agonist. 5H-benzo[b]carbazole derivatives have significantly lower AhR affinity, reducing the risk of "dioxin-like" toxicity (chloracne, wasting syndrome).

Diagram 2: Mechanism of Action vs. Toxicity

Mechanism Compound 5H-Benzo[b]carbazole Derivative Target1 Topoisomerase II (Catalytic Inhibition) Compound->Target1 Primary Mode Target2 ALK Kinase (ATP Competition) Compound->Target2 Specific Scaffolds OffTarget AhR Receptor (Low Affinity) Compound->OffTarget Minor Pathway Outcome1 G2/M Cell Cycle Arrest Target1->Outcome1 Outcome2 Apoptosis (Cancer Selective) Target1->Outcome2 Target2->Outcome2 Outcome3 CYP1A1 Induction (Potential Oxidative Stress) OffTarget->Outcome3 High Dose Only

Figure 2: The therapeutic window of 5H-BC relies on preferential binding to Topo II/ALK over the AhR receptor, minimizing systemic toxicity.

Experimental Protocols

To validate the activity/toxicity ratio of a new 5H-BC derivative, use this self-validating workflow.

Protocol A: Synthesis of 5H-Benzo[b]carbazole-6,11-diones

Source Grounding: 1

  • Reactants: Combine 2-aminomethylene-1-indanone (1 eq) with 1,4-benzoquinone (1.2 eq) in glacial acetic acid.

  • Condition: Reflux for 2–4 hours. The solution typically turns dark red/brown.

  • Work-up: Cool to RT. Pour into ice water. The precipitate is the crude 5H-BC-6,11-dione.

  • Purification: Recrystallize from DMF/Ethanol.

  • Validation: NMR must show characteristic singlet at

    
     ~8.0-8.5 ppm (carbazole NH) and quinone carbonyl peaks.
    
Protocol B: Topoisomerase II Relaxation Assay (Mechanism Validation)
  • System: Use supercoiled pBR322 plasmid DNA and purified human Topo II

    
     enzyme.
    
  • Incubation: Mix DNA (0.2 µg), Enzyme (2 units), and Test Compound (0.1 - 100 µM) in reaction buffer. Incubate at 37°C for 30 min.

  • Termination: Add SDS/Proteinase K to stop reaction.

  • Readout: Run on 1% agarose gel with EtBr.

    • Active: Presence of supercoiled DNA bands (enzyme inhibited).

    • Inactive: DNA is fully relaxed (laddering).

  • Control: Use Etoposide (Positive) and DMSO (Negative).

References

  • Synthesis and SAR of 5H-benzo[b]carbazoles: Synthesis, antitumour activity and structure-activity relationships of 5H-benzo[b]carbazoles.1

  • Topo II Inhibition & Apoptosis: Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition.4[5][6]

  • Alectinib & Scaffold Validation: A review on the biological potentials of carbazole and its derived products.3[5][6][7]

  • AhR & Toxicity Context: Relevance of the aryl hydrocarbon receptor (AhR) for clinical toxicology.8

  • Comparative Toxicity (Benzo[a] vs Carbazole): Comparative developmental dermal toxicity and mutagenicity of carbazole and benzo[a]carbazole.9[5][6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.